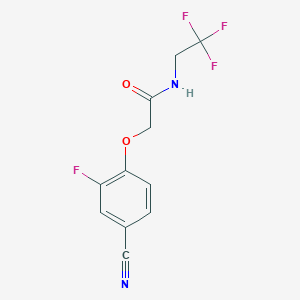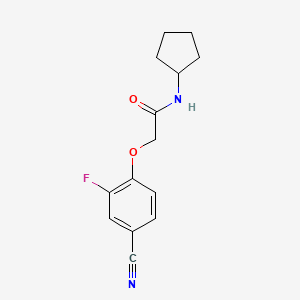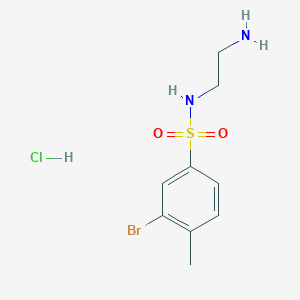
2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide, also known as CFTR potentiator, is a chemical compound that has been studied for its potential therapeutic applications in cystic fibrosis treatment.
Mécanisme D'action
2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide potentiators work by binding to a specific site on the this compound protein, known as the potentiator binding site. This binding increases the activity of the this compound protein, allowing for increased salt and water flow across cell membranes. This increased activity can help to alleviate the symptoms of cystic fibrosis and improve lung function.
Biochemical and Physiological Effects:
This compound potentiators have been shown to increase the activity of the this compound protein in both in vitro and in vivo studies. This increased activity can lead to improved lung function and reduced symptoms in patients with cystic fibrosis. This compound potentiators have also been shown to have a low toxicity profile, making them a promising candidate for further development as a cystic fibrosis therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide potentiators have several advantages for use in lab experiments. They are relatively easy to synthesize and have a low toxicity profile, making them a safe and effective tool for studying the this compound protein. However, this compound potentiators can be expensive to produce and may not be readily available in all research settings.
Orientations Futures
There are several potential future directions for 2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide potentiator research. One area of focus is the development of more potent and selective this compound potentiators, which could improve the efficacy of cystic fibrosis treatment. Another area of research is the use of this compound potentiators in combination with other cystic fibrosis therapies, such as this compound correctors, to further improve treatment outcomes. Additionally, there is ongoing research into the use of this compound potentiators for the treatment of other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Méthodes De Synthèse
The synthesis of 2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide potentiator involves the reaction of 4-cyano-2-fluoroaniline with 2,2,2-trifluoroethylacetyl chloride in the presence of a base. The resulting product is then reacted with 2-(2-methoxyphenoxy)acetic acid to obtain the final product, this compound potentiator.
Applications De Recherche Scientifique
2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide potentiators have been extensively studied for their potential therapeutic applications in cystic fibrosis treatment. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs, causing a buildup of thick mucus that can lead to infections and other complications. This compound potentiators work by increasing the activity of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for regulating the flow of salt and water in and out of cells.
Propriétés
IUPAC Name |
2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O2/c12-8-3-7(4-16)1-2-9(8)19-5-10(18)17-6-11(13,14)15/h1-3H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVJDCISULCNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)

![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)

![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)

![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)
![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)


![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)